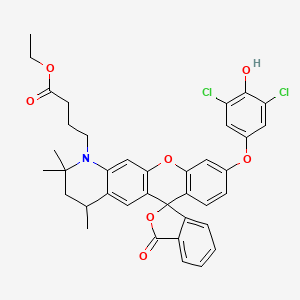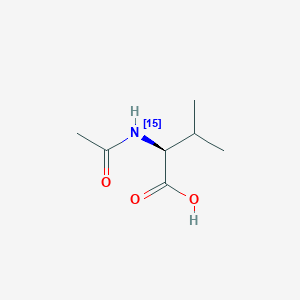![molecular formula C43H66N12O12S2 B12421045 [D-Asn5]-Oxytocin](/img/structure/B12421045.png)
[D-Asn5]-Oxytocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[D-Asn5]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. The modification of oxytocin by replacing the fifth amino acid with D-Asparagine results in this compound, which can exhibit different biological activities and stability profiles compared to the natural hormone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [D-Asn5]-Oxytocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
化学反应分析
Types of Reactions
[D-Asn5]-Oxytocin can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like HBTU, DIC, and TFA.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Various peptide analogs with modified amino acid sequences.
科学研究应用
[D-Asn5]-Oxytocin has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and stress responses.
Medicine: Explored for potential therapeutic uses in conditions like autism, anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
作用机制
[D-Asn5]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors found in various tissues, including the brain, uterus, and mammary glands. The binding of this compound to these receptors activates intracellular signaling pathways involving calcium ions and cyclic AMP, leading to physiological responses such as uterine contractions and milk ejection.
相似化合物的比较
Similar Compounds
Oxytocin: The natural hormone with a similar structure but different biological activity.
[D-Ser4]-Oxytocin: Another analog with a substitution at the fourth position.
Carbetocin: A synthetic analog with a longer half-life used to prevent postpartum hemorrhage.
Uniqueness
[D-Asn5]-Oxytocin is unique due to the specific substitution of D-Asparagine at the fifth position, which can alter its receptor binding affinity, stability, and biological activity compared to other oxytocin analogs.
属性
分子式 |
C43H66N12O12S2 |
|---|---|
分子量 |
1007.2 g/mol |
IUPAC 名称 |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29+,30-,31-,35-/m0/s1 |
InChI 键 |
XNOPRXBHLZRZKH-KKBHKYMDSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
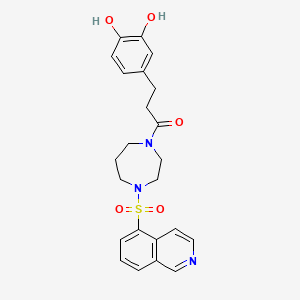
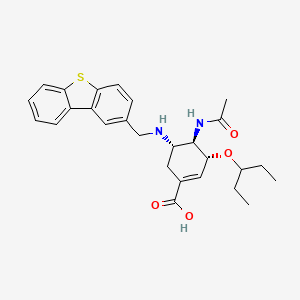

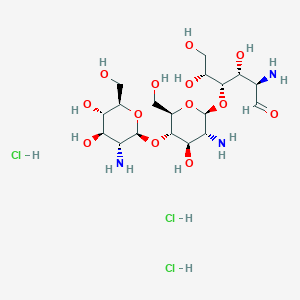

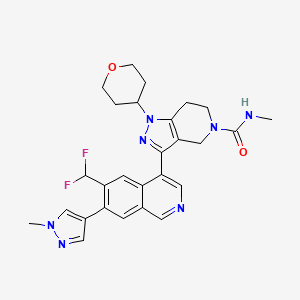
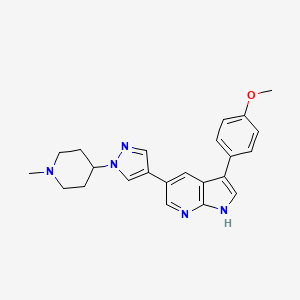
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
